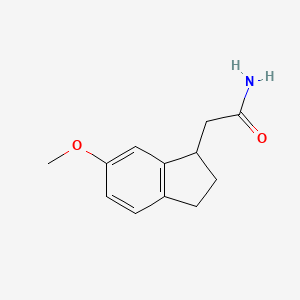![molecular formula C14H13ClO2 B13867370 4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)
4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol is an organic compound with a complex structure that includes a chlorophenyl group and a hydroxymethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol typically involves the reaction of 4-chlorobenzyl chloride with 2-hydroxybenzyl alcohol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-[(4-Chlorophenyl)methyl]-2-carboxyphenol.
Reduction: 4-[(4-Phenyl)methyl]-2-(hydroxymethyl)phenol.
Substitution: 4-[(4-Chlorophenyl)methyl]-2-(alkoxymethyl)phenol.
Scientific Research Applications
4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorophenyl group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Hydroxybenzyl Alcohol: Lacks the chlorophenyl group, reducing its potential biological activity.
4-[(4-Bromophenyl)methyl]-2-(hydroxymethyl)phenol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological properties.
Uniqueness
4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol is unique due to the presence of both a chlorophenyl group and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13ClO2 |
|---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C14H13ClO2/c15-13-4-1-10(2-5-13)7-11-3-6-14(17)12(8-11)9-16/h1-6,8,16-17H,7,9H2 |
InChI Key |
YFCMJXDEHQRMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



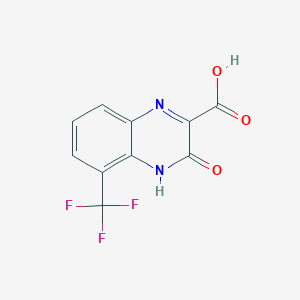
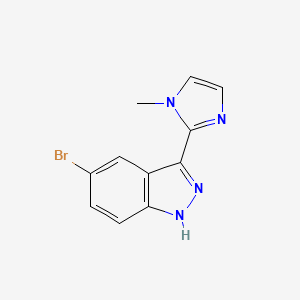
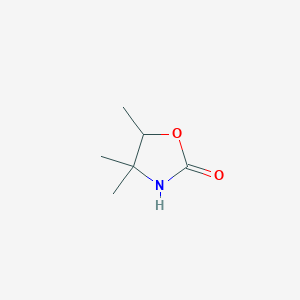
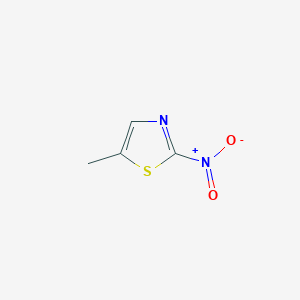
![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)
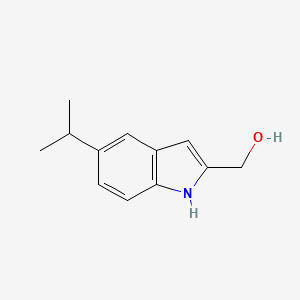
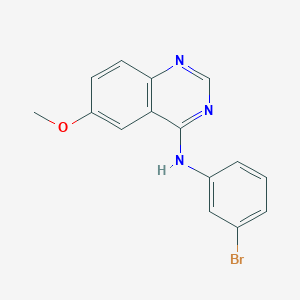

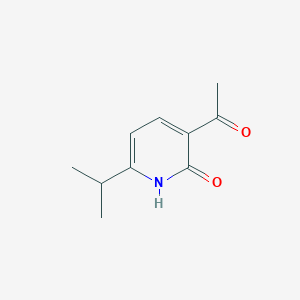

![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)
